Isononyl alcohol

Description

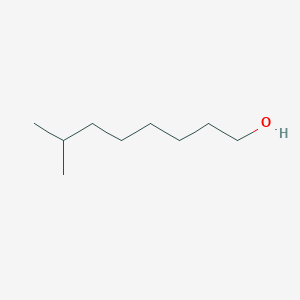

Structure

3D Structure

Properties

IUPAC Name |

7-methyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-9(2)7-5-3-4-6-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDKYHPHANITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058675 | |

| Record name | 7-Methyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isononanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2430-22-0, 27458-94-2, 68526-84-1 | |

| Record name | 7-Methyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2430-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octanol, 7-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C8-10-iso-, C9-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isononanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Methyl-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isononyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C8-10-iso-, C9-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONONYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY36Z95MC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Isononyl Alcohol via Octene Hydroformylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isononyl alcohol, a crucial intermediate in the production of plasticizers, surfactants, and lubricants. The primary industrial route involves a two-step process: the hydroformylation (or oxo synthesis) of octene isomers to produce nonanal, followed by the hydrogenation of the resulting aldehyde to this compound. This document details the underlying chemistry, catalytic systems, experimental protocols, and quantitative performance metrics associated with this process.

Process Overview: From Octene to this compound

The synthesis begins with a feedstock of octene isomers, typically produced from the dimerization of butenes.[1][2] This mixed octene stream is then reacted with synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), in the presence of a catalyst. This first step, hydroformylation, yields C9 aldehydes, primarily nonanal and its isomers (e.g., 2-methyloctanal).[1][3] The resulting aldehydes are subsequently hydrogenated to produce the final this compound product, which is then purified by distillation.[3]

The overall chemical transformation is outlined below:

Step 1: Hydroformylation of Octene C₈H₁₆ + CO + H₂ → C₉H₁₈O

Step 2: Hydrogenation of Nonanal C₉H₁₈O + H₂ → C₉H₂₀O

A schematic of the complete experimental workflow is presented below.

Core Chemistry: The Hydroformylation of Octene

Hydroformylation is one of the most significant industrial processes in homogeneous catalysis.[4] The choice of catalyst is critical and is typically based on either cobalt or rhodium. While cobalt catalysts are less expensive, rhodium-based systems operate under milder conditions (lower pressure and temperature) and generally exhibit higher activity and selectivity towards the desired linear aldehyde product.[5]

Catalytic Systems

Rhodium-Based Catalysts: Modern low-pressure (LP) oxo processes predominantly use rhodium catalysts modified with phosphine ligands.[4] The ligand plays a crucial role in stabilizing the catalyst and influencing its selectivity. Bulky phosphine or phosphite ligands are often employed to favor the formation of the linear nonanal over its branched isomers, which is desirable for producing high-quality plasticizers. A variety of phosphine ligands, such as triphenylphosphine (PPh₃) and self-assembling phosphines like 6,6′-(phenylphosphanediyl)bis(pyridin-2(1H)-one) (DPONP), have been investigated to optimize performance, especially at industrially relevant temperatures (>100 °C).[4][6]

Cobalt-Based Catalysts: Traditional high-pressure processes often utilize cobalt catalysts, such as dicobalt octacarbonyl (Co₂(CO)₈). These systems require more stringent operating conditions (e.g., 120–200°C and 4–20 MPa) but remain a viable option.[5] Ligands like phosphine oxides can be used to form a cobalt/phosphine oxide catalyst system in situ.[5]

Quantitative Data on Catalyst Performance

The performance of various catalytic systems in the hydroformylation of 1-octene is summarized below. Key metrics include substrate conversion, selectivity towards aldehydes, and the ratio of linear (n) to branched (iso) aldehyde products.

| Catalyst System | Ligand | Temp. (°C) | Pressure (bar) | Conversion (%) | Aldehyde Selectivity (%) | n/iso Ratio | Reference(s) |

| [Rh(acac)(CO)₂] | DPONP (L6) | 120 | 20 (Syngas) | ~98 | >95 | 98:2 | [4] |

| Rh/PSA-PPh₃ | PPh₃ | 100 | 20 (Syngas) | 96.3 | 98.4 | - | [7] |

| Rh/tppts | TPPTS | 100 | 20 (Syngas) | 29.7 | 31.2 | - | [7] |

| HRh(CO)(PPh₃)₃ | P(OPh)₃ | 90 | 15 (Syngas) | 97 | 95 | 10:1 | [8] |

| Cobalt Compound | Phosphine Oxide | 140-180 | 60-150 | High Yield | - | - | [5] |

| Co-B/TNTs | Triphenylphosphine | 150 | - | 97.4 | 31.6 (Yield) | 70:30 | [9] |

Experimental Protocols

The following sections provide generalized yet detailed protocols for the synthesis of this compound based on common laboratory practices for rhodium-catalyzed hydroformylation and subsequent hydrogenation.

Protocol 1: Rhodium-Catalyzed Hydroformylation of 1-Octene

This procedure is based on a typical batch reaction using a rhodium/phosphine catalyst system.

Materials and Equipment:

-

High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature/pressure controls.

-

1-Octene (substrate)

-

Toluene (solvent)

-

[Rh(acac)(CO)₂] (catalyst precursor)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Isooctane (internal standard for GC analysis)

-

Syngas (1:1 mixture of CO/H₂)

-

Inert gas (Nitrogen or Argon)

-

Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

-

Reactor Preparation: The autoclave is thoroughly cleaned and dried. Add the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the phosphine ligand (a typical ligand-to-rhodium molar ratio is 4:1 to 10:1) to the reactor.

-

Addition of Reactants: Under an inert atmosphere, add the solvent (e.g., toluene), the substrate (1-octene), and the internal standard (isooctane).

-

Sealing and Purging: Seal the reactor and purge it several times with the inert gas, followed by purging with syngas to remove any residual air.

-

Pressurization and Heating: Pressurize the reactor with syngas to the desired pressure (e.g., 20 bar). Begin stirring and heat the reactor to the target temperature (e.g., 100-120°C).[4]

-

Reaction Monitoring: The reaction is typically run for several hours (e.g., 4 hours).[4][7] Monitor the reaction progress by observing the pressure drop due to gas consumption. Samples of the reaction mixture can be carefully withdrawn at intervals through the sampling valve for GC analysis.

-

Cooldown and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess syngas in a fume hood.

-

Product Analysis: Open the reactor and collect the liquid product. Analyze the crude product mixture by GC-FID to determine the conversion of 1-octene and the yield and selectivity of the nonanal isomers.[4]

Protocol 2: Hydrogenation of Nonanal to this compound

The crude nonanal from the hydroformylation step is hydrogenated to the corresponding alcohol.

Materials and Equipment:

-

High-pressure hydrogenation reactor (can be the same autoclave as above).

-

Crude nonanal mixture.

-

Hydrogenation catalyst (e.g., Raney Nickel, or a supported catalyst like Pd/C or Ru/C).

-

Solvent (e.g., ethanol or isopropanol, if necessary).

-

Hydrogen (H₂) gas.

-

Filtration apparatus.

-

Distillation apparatus.

Procedure:

-

Reactor Charging: Charge the crude nonanal into the high-pressure reactor. If using a slurry catalyst like Raney Nickel, add it to the aldehyde mixture.

-

Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air, then purge with hydrogen.

-

Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0–6.0 MPa). Heat the reactor to the target temperature (e.g., 50–120°C) while stirring.[10]

-

Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. The reaction time can vary from 1 to 5 hours.[10]

-

Cooldown and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and vent the excess hydrogen. The catalyst is removed by filtration. For slurry catalysts, this is a critical step to ensure a product free of metal contaminants.

-

Purification: The resulting crude this compound is purified by fractional distillation under reduced pressure to separate the alcohol from any unreacted aldehyde, solvent, and high-boiling byproducts.[3][11]

Analytical Characterization

The analysis of reactants and products is essential for process optimization. Gas chromatography is the primary technique used.

-

Method: Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Column: A polar column, such as one coated with Carbowax 20M, is suitable for separating the isomeric aldehydes and alcohols. A nonpolar column like squalane can be used for resolving the unreacted octene isomers.[12]

-

Internal Standard: An internal standard such as isooctane or methylcyclopentane is added to the reaction mixture for accurate quantification of products and reactants.[4][12]

-

Sample Preparation: Samples withdrawn from the reactor are typically diluted with a solvent (e.g., methanol or acetone) before injection into the GC.[4]

-

Quantification: The conversion of octene and the selectivity for each product are calculated from the peak areas relative to the internal standard.

The logical relationship between the key analytical steps is depicted in the diagram below.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00714J [pubs.rsc.org]

- 5. CN1303049C - Process for producing isononyl aldehyde from mixed octene and synthetic gas - Google Patents [patents.google.com]

- 6. Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN111995496A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. Octene, hydroformylation products, high-boiling | 68526-89-6 [chemicalbook.com]

- 12. academic.oup.com [academic.oup.com]

Rhodium-phosphine oxide catalyst in isononyl alcohol production.

An In-depth Technical Guide to Rhodium-Phosphine Oxide Catalysts in Isononyl Alcohol Production

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and application of rhodium-phosphine oxide catalyst systems in the production of this compound (INA). INA is a critical precursor for the synthesis of plasticizers such as diisononyl phthalate (DINP). The industrial production of INA is primarily achieved through a two-step oxo process: the hydroformylation of mixed octene isomers to isononyl aldehydes, followed by the hydrogenation of these aldehydes to the final alcohol product. The efficiency and selectivity of the initial hydroformylation step are paramount, and rhodium-based catalysts have become central to modern, low-pressure processes.

The Evolution from Cobalt to Rhodium Catalysis

Historically, the hydroformylation of higher olefins was dominated by cobalt-based catalysts. However, these processes required harsh conditions, including high temperatures and pressures, which led to significant byproduct formation and a large waste footprint. The development of rhodium-based catalysts in the 1970s revolutionized the oxo process, allowing for significantly milder reaction conditions and lower catalyst usage. While highly effective for short-chain olefins like propylene, adapting rhodium catalysts for higher, branched olefins like mixed octenes presented challenges related to catalyst activity and stability. The introduction of phosphine and, more specifically, phosphine oxide-modified rhodium systems has been a key development in overcoming these hurdles.

The Role of Phosphine Oxide in the Catalytic System

The term "rhodium-phosphine oxide catalyst" in the context of this compound production encompasses a system where the phosphine oxide species plays a critical, albeit complex, role. It can function both as a performance-modifying ligand and as a key component in the catalyst's lifecycle of deactivation and regeneration.

-

As a Ligand/Promoter: Phosphine oxides, such as triphenylphosphine oxide (TPPO), can be used as ligands in the hydroformylation of olefins.[1] Some studies have found that certain phosphine oxide ligands are more effective than their phosphine analogues.[2] Preliminary mechanistic studies suggest that weak coordination between the rhodium center and the P=O double bond may induce exceptional reactivity.[3] The addition of phosphine oxides can also dramatically improve the preactivation of the catalyst precursor, reducing induction times and saving energy.[4]

-

In Catalyst Regeneration: In industrial processes, the active catalyst is often a rhodium-phosphine complex (e.g., with triphenylphosphine). During the reaction, some of this phosphine ligand can be oxidized to phosphine oxide, leading to changes in catalyst activity. More importantly, phosphine oxide is a central species in patented catalyst regeneration loops. A deactivated catalyst stream can be treated with an oxidant like air, which intentionally converts the remaining phosphine ligands to phosphine oxides.[5] This reduces their binding affinity to rhodium, allowing for the recovery, purification, and reactivation of the precious metal, which is then recharged with fresh phosphine ligand and returned to the reactor.[5]

Catalytic Mechanism and Process Workflow

The core reaction follows the generally accepted Heck-Breslow mechanism for hydroformylation. The process involves the coordination of the olefin to a rhodium-hydride complex, followed by a series of insertion and addition steps to yield the aldehyde product.

In a commercial setting, managing the expensive rhodium catalyst is crucial. The Mitsubishi Chemical process, for example, pioneered a catalyst recycle system where the rhodium-phosphine catalyst is oxidized to regenerate a rhodium-phosphine oxide species, facilitating its separation and recycling.

Experimental Protocols

While detailed industrial protocols are proprietary, a representative laboratory-scale procedure for the hydroformylation of an octene isomer can be synthesized from public-domain research.

Objective: To convert 1-octene to nonanal isomers using a rhodium-based catalyst.

Materials:

-

Rhodium Precursor: Hydridocarbonyltris(triphenylphosphine)rhodium(I) [RhH(CO)(PPh₃)₃]

-

Ligand: Triphenylphosphine (TPP) or Triphenylphosphine oxide (TPPO)

-

Substrate: 1-octene

-

Solvent: Toluene or another high-boiling, inert solvent

-

Gases: Syngas (1:1 mixture of H₂/CO), high-purity Nitrogen (N₂)

Representative Protocol:

-

Reactor Preparation: A high-pressure autoclave reactor (e.g., Parr reactor) is thoroughly cleaned, dried, and purged with N₂.

-

Charging the Reactor: The reactor is charged with the rhodium precursor, the ligand (a molar excess relative to rhodium is typical), the solvent, and the 1-octene substrate under an inert N₂ atmosphere.

-

Sealing and Purging: The reactor is sealed and purged multiple times with syngas to remove all residual N₂ and air.

-

Reaction Conditions: The reactor is pressurized with the H₂/CO syngas mixture to the target pressure (e.g., 20-40 bar). Stirring is initiated, and the reactor is heated to the desired temperature (e.g., 90-110°C).

-

Monitoring: The reaction is monitored by observing the pressure drop as the syngas is consumed. Gas uptake can be measured from a calibrated reservoir. Aliquots may be carefully taken (if the system allows) to analyze conversion by Gas Chromatography (GC).

-

Termination and Cool-down: After the desired reaction time or cessation of gas uptake, the reactor is cooled to room temperature. The remaining syngas is carefully vented in a fume hood.

-

Product Analysis: The liquid product mixture is collected. The conversion of 1-octene and the selectivity to n-nonanal and iso-nonanal isomers are determined by GC, often using an internal standard.

-

Post-Processing: The resulting aldehyde can be separated from the catalyst solution by distillation. This aldehyde mixture is then subjected to a subsequent hydrogenation step (e.g., using a Raney Nickel or palladium catalyst) to produce the final this compound.

Quantitative Performance Data

The performance of rhodium-catalyzed hydroformylation is highly dependent on the specific ligand, substrate, and reaction conditions. The following table summarizes representative data compiled from various literature sources for the hydroformylation of C8 olefins.

| Catalyst System / Ligand | Substrate | Temp. (°C) | Pressure (bar) | Syngas (H₂/CO) | Conversion (%) | Aldehyde Selectivity (%) | n:iso Ratio | Reference(s) |

| RhH(CO)(PPh₃)₃ / TPP | 1-Octene | 90 | 20 | 1:1 | High | >95 | ~2-3 | [6],[7] |

| Rh-Phosphine Oxide | C8 Olefins | 80-120 | 20-30 | 1:1 | >90 | >98 | N/A | [1],[8] |

| Rh-Triphenylphosphine | Methyl Oleate | 95-110 | 35-138 | 1:1 | 90-99 | High | N/A | [9],[10] |

Note: This table presents generalized data from multiple sources to illustrate typical process parameters and outcomes. Direct comparison between rows is not advised as experimental conditions and catalyst preparations vary.

Conclusion

The use of rhodium-phosphine oxide systems in the production of this compound represents a sophisticated application of homogeneous catalysis. These systems offer high selectivity and operate under mild conditions, marking a significant improvement over older technologies. The nuanced role of phosphine oxide as both a potential performance-enhancing ligand and a key intermediate in industrial catalyst recycling loops highlights the intricate chemical engineering required to maintain an efficient and economically viable process. For researchers, further development in this area could focus on novel phosphine oxide ligands that enhance catalyst activity and stability, or on even more efficient methods for the separation and regeneration of the active rhodium species.

References

- 1. Cobalt-catalysed hydroformylation of epoxides in the presence of phosphine oxides - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00109E [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Homogeneous hydroformylation of alkenes with hydridocarbonyltris-(triphenylphosphine)rhodium(I) as catalyst. - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 8. This compound | 2430-22-0 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Isomers of C9 Oxo Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

C9 oxo alcohols are a significant class of chemical compounds with the general formula C9H20O. Primarily existing as a complex mixture of isomers, they are produced on a large scale through the hydroformylation of octene isomers, a process known as the oxo process. This guide provides a comprehensive overview of the chemical structures, isomeric forms, and physicochemical properties of C9 oxo alcohols. It also delves into their synthesis, analytical separation, and potential biological interactions, offering valuable insights for professionals in research and development.

Chemical Structure and Isomerism

The term "C9 oxo alcohol" or "isononyl alcohol" typically refers to a mixture of branched-chain nine-carbon primary alcohols. The specific isomeric composition of the mixture is dependent on the octene feedstock and the conditions of the oxo synthesis. Common isomers include derivatives of heptanol and hexanol with methyl branches.

One of the most well-characterized isomers is 3,5,5-trimethyl-1-hexanol . This isomer is a primary alcohol with a nine-carbon backbone and is a significant component of many commercial this compound mixtures. It is also used as a fragrance ingredient.[1]

The structural diversity of C9 oxo alcohols arises from the various possible branching patterns of the carbon chain. This isomerism significantly influences their physical and chemical properties, as well as their applications and potential biological activities.

Below is a diagram illustrating the general structure of a C9 oxo alcohol and the specific structure of a prominent isomer, 3,5,5-trimethyl-1-hexanol.

Physicochemical Properties

The physicochemical properties of C9 oxo alcohols are influenced by their isomeric structure. Generally, they are colorless liquids with a mild odor. They are sparingly soluble in water but miscible with most organic solvents. A summary of the available quantitative data for prominent C9 oxo alcohol isomers is presented in the table below.

| Property | 1-Nonanol | 7-Methyloctan-1-ol (this compound) | 3,5,5-Trimethyl-1-hexanol |

| Molecular Formula | C9H20O | C9H20O | C9H20O |

| Molar Mass ( g/mol ) | 144.25 | 144.258 | 144.258 |

| Density (g/cm³) | 0.827 (at 25°C)[2] | 0.83 | 0.824 |

| Boiling Point (°C) | 215[2] | 215 | 194 |

| Melting Point (°C) | -8 to -6[2] | - | -70 |

| Flash Point (°C) | 98 | 98 | 80 |

| Water Solubility | Slightly soluble[2] | Slightly soluble | 0.45 g/L |

| Vapor Pressure (mm Hg) | 0.02 | 0.0198 | - |

| CAS Number | 143-08-8 | 2430-22-0 | 3452-97-9 |

Experimental Protocols

Synthesis of C9 Oxo Alcohols via the Oxo Process

The industrial production of C9 oxo alcohols is predominantly achieved through the oxo process, which involves two main stages: hydroformylation and hydrogenation.

1. Hydroformylation of Octenes:

This step involves the reaction of octene isomers with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce nonanal isomers.

-

Reactants: Mixed octenes, Syngas (CO and H₂).

-

Catalyst: Cobalt-based or rhodium-based catalysts are commonly used.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures. For instance, using a cobalt-containing catalyst, the temperature may range from 50 to 220°C and the pressure from 100 to 400 bar.

2. Hydrogenation of Nonanals:

The resulting nonanal isomers are then hydrogenated to produce the corresponding C9 oxo alcohols.

-

Reactant: Nonanal isomers.

-

Reducing Agent: Hydrogen (H₂).

-

Catalyst: A hydrogenation catalyst, such as nickel, copper, platinum, or palladium, is employed.[3]

-

Reaction Conditions: The hydrogenation is typically carried out in a fixed-bed reactor. For example, the reaction temperature can be in the range of 50-120°C, with a pressure of 2.0-6.0 MPa.[3]

The following diagram illustrates the general workflow for the synthesis of C9 oxo alcohols.

Analytical Separation of C9 Oxo Alcohol Isomers by Gas Chromatography

Due to the complex isomeric nature of C9 oxo alcohols, gas chromatography (GC) is the preferred analytical technique for their separation and quantification.

-

Principle: GC separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.

-

Stationary Phase: The choice of the GC column's stationary phase is critical for resolving the various isomers. Both polar and non-polar stationary phases can be employed, and the selection depends on the specific isomers being analyzed.

-

Detector: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection and identification of the separated isomers.

-

Typical Conditions (General Protocol for Alcohols):

-

Injector Temperature: ~250°C

-

Oven Temperature Program: An initial temperature of around 50-70°C, held for a few minutes, followed by a ramp up to a final temperature of 200-250°C.

-

Carrier Gas: Helium or hydrogen.

-

Detector Temperature: ~250-300°C

-

A detailed protocol for the separation of a specific mixture of C9 alcohol isomers would require optimization of these parameters.

Biological Activity and Signaling Pathways

The direct interaction of C9 oxo alcohols with specific signaling pathways in human cells is an area of ongoing research. Much of the available toxicological data pertains to their downstream products, such as diisononyl phthalate (DINP), which is a major plasticizer derived from this compound.

Studies on DINP have investigated its potential as an endocrine disruptor, examining its effects on estrogen, androgen, thyroid, and steroidogenesis pathways.[4] While DINP has not been classified as an endocrine disruptor based on current evidence, these studies highlight the potential for interaction with nuclear receptor signaling.[4]

Some research has also explored the cytotoxic effects of alcohols on human cell lines. For instance, studies have shown that ethanol can induce cytotoxicity in human keratinocytes and that various alcohols exhibit different levels of toxicity in cultured human hepatocytes.[5][6] However, specific data on the cytotoxicity of individual C9 oxo alcohol isomers on a wide range of human cell lines is limited.

The metabolic fate of branched-chain alcohols involves enzymatic pathways that can lead to the formation of various metabolites. Understanding these pathways is crucial for assessing their potential biological impact.

The following diagram illustrates a logical relationship for assessing the potential biological impact of C9 oxo alcohols.

Conclusion

C9 oxo alcohols represent a complex but industrially vital class of compounds. Their isomeric diversity dictates their physicochemical properties and applications. While the synthesis via the oxo process is well-established, detailed mechanistic and kinetic studies of individual isomer formation remain a subject of interest. For researchers and drug development professionals, the key areas for future investigation lie in elucidating the specific interactions of individual C9 oxo alcohol isomers with human cellular signaling pathways and their metabolic fate. A deeper understanding of these aspects will be crucial for a comprehensive assessment of their safety and for identifying any potential therapeutic or toxicological implications.

References

- 1. Showing Compound 1-Nonanol (FDB003307) - FooDB [foodb.ca]

- 2. Exposure to di-isononyl phthalate during early pregnancy disrupts decidual angiogenesis and placental development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diisononyl phthalate - Wikipedia [en.wikipedia.org]

- 4. Evaluation of the endocrine disrupting potential of Di-isononyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the cytotoxicity of ten chemicals on human cultured hepatocytes: Predictability of human toxicity and comparison with rodent cell culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A 30-s exposure to ethanol 20% is cytotoxic to human keratinocytes: possible mechanistic link between alcohol-containing mouthwashes and oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Primary Hydroxyl Group in Isononyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the primary hydroxyl group in isononyl alcohol. This compound, a branched nine-carbon primary alcohol, is a versatile chemical intermediate with significant applications in the synthesis of plasticizers, surfactants, and fragrance esters.[1][2] The reactivity of its primary hydroxyl group is central to its utility, allowing for a range of chemical transformations. This document details the key reactions, presents quantitative data where available for analogous systems, outlines detailed experimental protocols, and provides visualizations of reaction mechanisms and workflows.

Core Reactivity Profile

The chemical behavior of this compound is characteristic of a primary alcohol, with the hydroxyl (-OH) group being the primary site of reaction.[1][3] The key reactions involving the primary hydroxyl group are:

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

-

Etherification: Reaction with alkyl halides or other alcohols to form ethers.

-

Oxidation: Conversion to aldehydes or carboxylic acids.

The branched nature of the isononyl alkyl chain can introduce steric hindrance, which may influence the rate and selectivity of these reactions compared to linear primary alcohols.[1]

Quantitative Data on Reactivity

While specific kinetic and thermodynamic data for this compound are not extensively available in publicly accessible literature, data from analogous primary alcohols provide valuable insights into its expected reactivity. The following tables summarize representative quantitative data for esterification and oxidation reactions of similar primary alcohols.

Table 1: Kinetic Parameters for the Esterification of Primary Alcohols with Acetic Acid

| Alcohol | Catalyst | Temperature (K) | Activation Energy (kJ/mol) | Rate Constant (various units) | Reference |

| Isopropyl Alcohol | Amberlyst 36 Wet | 333-353 | 68.62 | - | [4] |

| Isoamyl Alcohol | Ion Exchange Resin | 333-363 | 41.88 | - | [5] |

| n-Octanol | Amberlyst 15 | 333-363 | Not Specified | - | [6] |

Note: The activation energy for the esterification of acetic acid with isopropyl alcohol was found to be 60.0 kJ/mol in a separate study using Amberlyst 15.[4]

Table 2: Reaction Conditions and Yields for the Oxidation of Alcohols

| Alcohol | Oxidizing Agent | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| This compound | Hydrogen Peroxide | Pro-oxidant and Phase Transfer Catalyst | Acidic conditions | Isononanoic Acid | up to 91 | [7] |

| Primary Alcohols (general) | Acidified Potassium Dichromate(VI) | - | Heating under reflux | Carboxylic Acid | High | [8] |

| Primary Alcohols (general) | Pyridinium Chlorochromate (PCC) | - | Anhydrous conditions, room temperature | Aldehyde | High | [9] |

Key Reactions and Mechanisms

Esterification

Esterification is a cornerstone reaction of this compound, most notably in the production of the plasticizer diisononyl phthalate (DINP). The Fischer-Speier esterification, which involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method.[10][11][12]

Reaction Mechanism: Fischer-Speier Esterification

The mechanism involves the initial protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.[10][11][13]

Caption: Fischer-Speier Esterification Mechanism.

Etherification

The Williamson ether synthesis is a versatile method for preparing ethers from this compound. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction.[14][15][16][17]

Reaction Mechanism: Williamson Ether Synthesis

The mechanism is a two-step process: formation of the isononyl alkoxide followed by nucleophilic substitution on an alkyl halide.[15][18]

Caption: Williamson Ether Synthesis Mechanism.

Oxidation

The primary hydroxyl group of this compound can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.[3][8][19] Strong oxidizing agents like acidified potassium dichromate(VI) typically yield the carboxylic acid, while milder reagents such as pyridinium chlorochromate (PCC) can selectively produce the aldehyde.[9][19][20]

Reaction Mechanism: Oxidation with Dichromate

The mechanism of oxidation with acidified dichromate involves the formation of a chromate ester intermediate, which then undergoes an elimination reaction to form the carbonyl compound.[21]

Caption: Oxidation of this compound with Dichromate.

Experimental Protocols

The following are detailed, generalized methodologies for key reactions involving this compound. Researchers should adapt these protocols based on specific substrates and desired outcomes, with appropriate safety precautions.

Experimental Workflow: General Laboratory Synthesis

Caption: General Experimental Workflow for this compound Reactions.

Protocol 1: Synthesis of Isononyl Acetate (Esterification)

-

Reagents and Equipment: this compound, acetic anhydride, catalytic amount of a strong acid (e.g., sulfuric acid), round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.

-

Procedure: a. To a round-bottom flask, add this compound and a slight excess of acetic anhydride. b. Slowly add a catalytic amount of concentrated sulfuric acid with stirring. c. Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). e. After completion, cool the reaction mixture to room temperature. f. Carefully add water to quench the excess acetic anhydride. g. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine. h. Dry the organic layer over anhydrous sodium sulfate. i. Filter and remove the solvent under reduced pressure. j. Purify the crude isononyl acetate by fractional distillation.

-

Characterization:

Protocol 2: Synthesis of an Isononyl Ether (Williamson Ether Synthesis)

-

Reagents and Equipment: this compound, a strong base (e.g., sodium hydride), an alkyl halide (e.g., methyl iodide), anhydrous aprotic solvent (e.g., THF), round-bottom flask, reflux condenser, addition funnel, inert atmosphere setup (e.g., nitrogen or argon).

-

Procedure: a. In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add this compound dropwise to the suspension. Allow the mixture to stir for 30-60 minutes at 0 °C to form the alkoxide. d. Add the alkyl halide dropwise via an addition funnel. e. Allow the reaction to warm to room temperature and stir for several hours or until completion as indicated by TLC or GC. f. Carefully quench the reaction by the slow addition of water or a saturated ammonium chloride solution. g. Extract the product with an organic solvent (e.g., diethyl ether). h. Wash the combined organic extracts with water and brine. i. Dry the organic layer over anhydrous magnesium sulfate. j. Filter and concentrate under reduced pressure. k. Purify the crude ether by column chromatography or distillation.

-

Characterization:

-

FTIR (cm⁻¹): Absence of the broad O-H stretch from the starting alcohol, presence of a C-O-C ether stretch around 1100 cm⁻¹.

-

¹H NMR (CDCl₃, ppm): Appearance of new signals corresponding to the protons of the added alkyl group and a shift in the signals of the protons on the carbon adjacent to the oxygen.

-

Protocol 3: Oxidation of this compound to Isononanoic Acid

-

Reagents and Equipment: this compound, an oxidizing agent (e.g., potassium dichromate), sulfuric acid, water, round-bottom flask, reflux condenser, heating mantle, separatory funnel.

-

Procedure: a. Prepare a solution of potassium dichromate in water and carefully add concentrated sulfuric acid. b. In a separate flask, place the this compound. c. Slowly add the dichromate solution to the alcohol with vigorous stirring and cooling. d. Once the addition is complete, attach a reflux condenser and heat the mixture to reflux until the orange color of the dichromate turns green. e. Cool the reaction mixture and extract the product with an organic solvent. f. Wash the organic layer with water and then with a solution of sodium hydroxide to extract the carboxylic acid as its sodium salt. g. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the isononanoic acid. h. Collect the product by filtration or extraction and purify by recrystallization or distillation.

-

Characterization:

-

FTIR (cm⁻¹): Appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹) characteristic of a carboxylic acid.

-

¹H NMR (CDCl₃, ppm): Disappearance of the alcohol -OH proton signal and the appearance of a broad singlet for the carboxylic acid proton downfield (typically >10 ppm).

-

Conclusion

The primary hydroxyl group of this compound is a versatile functional group that allows for a wide range of chemical transformations, making it a valuable building block in chemical synthesis. Its reactivity is governed by the principles of primary alcohol chemistry, with the branched alkyl chain potentially influencing reaction kinetics through steric effects. The protocols and data presented in this guide provide a comprehensive overview for researchers and professionals working with this important chemical intermediate. Further research into the specific kinetics and thermodynamics of this compound reactions will continue to enhance its application in various fields.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2430-22-0 | Benchchem [benchchem.com]

- 4. Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. asianpubs.org [asianpubs.org]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scienceinfo.com [scienceinfo.com]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 12. 88guru.com [88guru.com]

- 13. psiberg.com [psiberg.com]

- 14. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]

- 15. chemistnotes.com [chemistnotes.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 18. Khan Academy [khanacademy.org]

- 19. studymind.co.uk [studymind.co.uk]

- 20. savemyexams.com [savemyexams.com]

- 21. Oxidation of Alcohols by Chromium(VI) | Chem Lab [chemlab.truman.edu]

- 22. researchgate.net [researchgate.net]

- 23. instanano.com [instanano.com]

- 24. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Selective Oxidation of Isononyl Alcohol to Isononyl Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical, fragrance, and specialty chemical industries. Isononyl aldehyde, a branched C9 aldehyde, is a valuable precursor for the synthesis of plasticizers, lubricants, and other fine chemicals. While the industrial production of isononyl aldehyde typically proceeds via hydroformylation of octene isomers, its synthesis through the oxidation of the corresponding isononyl alcohol is of significant interest for laboratory-scale preparations and specific applications where the alcohol is a more readily available starting material. This technical guide provides a comprehensive overview of established and reliable methods for the selective oxidation of this compound to isononyl aldehyde, focusing on experimental protocols and comparative data to aid researchers in selecting and implementing the most suitable synthetic strategy.

Introduction to Selective Alcohol Oxidation

The primary challenge in the oxidation of primary alcohols, such as this compound, is to prevent over-oxidation to the corresponding carboxylic acid. This requires the use of mild and selective oxidizing agents and carefully controlled reaction conditions. The choice of oxidant and protocol depends on several factors, including the scale of the reaction, the presence of other functional groups in the substrate, and considerations regarding cost, toxicity, and waste disposal.

This guide details three widely adopted and effective methods for this transformation:

-

Swern Oxidation: A DMSO-based method known for its mild conditions and high yields.

-

Dess-Martin Periodinane (DMP) Oxidation: Utilizes a hypervalent iodine reagent, offering operational simplicity and excellent functional group tolerance.

-

TEMPO-Catalyzed Oxidation: A catalytic method using a stable nitroxyl radical with a stoichiometric co-oxidant, valued for its efficiency and greener profile.

Comparative Overview of Oxidation Methods

The selection of an appropriate oxidation method is critical for achieving high yield and selectivity. The following table summarizes the key features of the detailed protocols. Note that quantitative data are typical for primary alcohols and may require optimization for this compound.

| Method | Key Reagents | Typical Solvent | Temperature (°C) | Reaction Time (hr) | Typical Yield (%) | Key Advantages & Disadvantages |

| Swern Oxidation | Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N) | Dichloromethane (DCM) | -78 to RT | 1 - 3 | > 90 | Advantages: High yields, mild conditions, avoids heavy metals. Disadvantages: Requires cryogenic temperatures, produces malodorous dimethyl sulfide, sensitive to moisture. |

| DMP Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temp. | 1 - 4 | > 90 | Advantages: Mild, neutral pH, operationally simple, high chemoselectivity. Disadvantages: Reagent is expensive and potentially explosive, stoichiometric iodine waste. |

| TEMPO-Catalyzed | TEMPO (catalyst), Sodium hypochlorite (NaOCl), KBr | DCM / Water (biphasic) | 0 to Room Temp. | 0.5 - 2 | > 95 | Advantages: Catalytic in TEMPO, inexpensive primary oxidant, high selectivity. Disadvantages: Biphasic reaction can be complex, potential for halogenated byproducts. |

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the laboratory-scale oxidation of this compound.

Swern Oxidation Protocol

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to form the oxidizing species.

Caption: Workflow for the Swern oxidation of this compound.

Materials:

-

This compound (assume density ~0.83 g/mL, MW ~144.25 g/mol )

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Dry ice and acetone

-

Three-neck round-bottom flask, dropping funnels, magnetic stirrer, thermometer

Procedure:

-

Setup: Assemble a dry, three-neck flask equipped with a magnetic stir bar, two dropping funnels, a nitrogen inlet, and a thermometer. Maintain the system under an inert atmosphere (N₂ or Ar).

-

Activation: Charge the flask with anhydrous DCM (approx. 5 mL per 1 mmol of alcohol) and oxalyl chloride (1.5 eq.). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.2 eq.) in anhydrous DCM (2 mL per 1 mmol of alcohol) via a dropping funnel over 15 minutes, ensuring the internal temperature does not exceed -65 °C.

-

Stir the resulting solution for 15 minutes at -78 °C.

-

Oxidation: Add a solution of this compound (1.0 eq.) in anhydrous DCM (2 mL per 1 mmol of alcohol) dropwise over 20 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 45-60 minutes at -78 °C.

-

Quenching: Add triethylamine (5.0 eq.) dropwise, which may cause the mixture to become thick. Stir for 30 minutes at -78 °C.

-

Work-up: Remove the cooling bath and allow the reaction to warm to room temperature.

-

Add water (approx. 10 mL per 1 mmol of alcohol) and transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude isononyl aldehyde by flash column chromatography on silica gel.

Dess-Martin Periodinane (DMP) Oxidation Protocol

This method is valued for its mild, neutral conditions and operational simplicity.

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP, 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether

Procedure:

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and anhydrous DCM (approx. 10 mL per 1 mmol of alcohol).

-

Reaction: Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.

-

Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by TLC or GC (typically 1-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether.

-

Pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃ (1:1 ratio).

-

Shake vigorously until the layers are clear. Separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography.

TEMPO-Catalyzed Oxidation Protocol

This protocol uses catalytic (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and household bleach as the terminal oxidant.

Caption: Logical relationship between classes of selective oxidizing agents.

Materials:

-

This compound

-

TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

-

Potassium bromide (KBr)

-

Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~5-10%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.), TEMPO (0.01 eq.), and KBr (0.1 eq.) in DCM (5 mL per 1 mmol of alcohol).

-

Reaction: Cool the mixture to 0 °C in an ice bath.

-

To this vigorously stirred solution, add a mixture of NaOCl (1.2 eq.) and saturated NaHCO₃ (approx. 2.5 mL per 1 mmol of alcohol) dropwise over 30-60 minutes, ensuring the temperature remains below 5 °C. The pH of the aqueous phase should be maintained between 8.5 and 9.5.

-

Stir at 0 °C until the reaction is complete (monitor by TLC/GC, noting the disappearance of the orange color of the aqueous layer).

-

Work-up: Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with a 10% aqueous solution of HCl, water, and a 10% aqueous solution of Na₂S₂O₃ to destroy any remaining oxidant.

-

Finally, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: The resulting crude aldehyde is typically of high purity but can be further purified by distillation or chromatography if necessary.

Safety Considerations

-

Swern Oxidation: Oxalyl chloride is corrosive and toxic. The reaction can be exothermic and generates carbon monoxide gas. All operations must be performed in a well-ventilated fume hood.

-

DMP Oxidation: Dess-Martin Periodinane is shock-sensitive and can be explosive, especially upon heating. Handle with care and avoid grinding.

-

TEMPO-Catalyzed Oxidation: Sodium hypochlorite is corrosive. The reaction can be exothermic and requires careful temperature control to maintain selectivity.

Conclusion

The selective oxidation of this compound to isononyl aldehyde can be effectively achieved in a laboratory setting using several reliable methods. The choice between Swern, Dess-Martin, and TEMPO-catalyzed oxidation will depend on the specific requirements of the synthesis, including scale, available equipment, and tolerance for specific reagents and byproducts. The protocols provided in this guide serve as a robust starting point for researchers, enabling the efficient preparation of isononyl aldehyde for further synthetic applications. Optimization of the presented conditions for this compound is recommended to achieve maximum yield and purity.

An In-depth Technical Guide to the Esterification of Isononyl Alcohol with Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the esterification reaction between isononyl alcohol and phthalic anhydride to produce diisononyl phthalate (DINP), a widely used plasticizer. This document details the reaction mechanism, experimental protocols, the influence of various catalysts, and methods for monitoring the reaction progress.

Reaction Mechanism and Core Principles

The synthesis of diisononyl phthalate (DINP) from this compound and phthalic anhydride is a two-step esterification process. The initial reaction involves the rapid, non-catalyzed formation of a monoester intermediate, which is an exothermic process.[1] The second, slower step is the conversion of the monoester to the diester, a reversible reaction that requires a catalyst to proceed at a reasonable rate.[1] To drive the equilibrium towards the product side and ensure the complete conversion of phthalic anhydride, an excess of this compound is typically used.[1]

The overall reaction can be summarized as follows:

Step 1: Monoesterification (Fast, Uncatalyzed) Phthalic Anhydride + this compound → Monoisononyl Phthalate

Step 2: Diesterification (Slow, Catalyzed, Reversible) Monoisononyl Phthalate + this compound ⇌ Diisononyl Phthalate + Water

The continuous removal of water, a byproduct of the second step, is crucial for achieving high yields of DINP.

Experimental Protocols

Several methodologies for the synthesis of DINP have been reported, primarily differing in the type of catalyst employed. Below are detailed experimental protocols based on established methods.

Protocol Using a Composite Titanium-Based Catalyst

This protocol utilizes a composite catalyst comprising a solid titanium-based compound and tetra isopropyl titanate.[1]

Materials:

-

Phthalic Anhydride

-

This compound

-

Composite Catalyst (Solid titanium-based compound and tetra isopropyl titanate, 1:1 ratio)[1]

Procedure:

-

Charging the Reactor: A reactor is charged with this compound and phthalic anhydride in a weight ratio of 3-4 parts this compound to 1 part phthalic anhydride.[1]

-

Monoesterification: The mixture is heated to 150-180°C with stirring to initiate the formation of the monoester.[1]

-

Catalyst Addition: Once the initial reaction temperature is reached, 0.001-0.002 parts of the composite catalyst relative to the phthalic anhydride are added.[1]

-

Diesterification: The temperature is then raised to 225-235°C and maintained for 2-3 hours to facilitate the conversion to the diester.[1]

-

Dealcoholization: After the reaction is complete, the mixture is cooled to 190-195°C, and excess this compound is removed via vacuum distillation.[1]

-

Purification: The crude DINP is then purified through decolorization and filtration to yield the final product.[1]

Protocol Using a Non-Acidic Composite Catalyst

This method employs a non-acidic composite catalyst, such as a sodium form molecular sieve and butyl (tetra) titanate.

Materials:

-

Phthalic Anhydride

-

This compound

-

Non-acidic Composite Catalyst (e.g., sodium form molecular sieve and butyl (tetra) titanate in a 1:4-6 mass ratio)

Procedure:

-

Reactor Setup: Phthalic anhydride and this compound are added to a reactor.

-

Initial Heating and Reflux: The mixture is heated to 150-170°C with stirring and refluxed for 0.5-1.0 hour.

-

Catalyst Introduction: The non-acidic catalyst is added at a concentration of 1% by weight of the phthalic anhydride.

-

Main Reaction: The temperature is increased to 210-230°C and refluxed for 2.0-2.5 hours.

-

Reaction Monitoring: The reaction is monitored until the acid number drops below 2 mg KOH/g.

-

Insulation and Cooling: The reaction is held at temperature for an additional 0.5-1.5 hours before being cooled to 180-190°C.

-

Product Recovery: The crude product is obtained by filtration under reduced pressure.

Data Presentation: Reaction Parameters and Outcomes

The following tables summarize quantitative data from various reported experimental protocols for the synthesis of DINP.

| Parameter | Protocol 1[1] | Protocol 2 | Protocol 3 |

| Phthalic Anhydride (parts by weight) | 1 | 0.4 | 0.6 |

| This compound (parts by weight) | 3-4 | 1.2 | 1.8 |

| Catalyst Type | Composite Titanium-based | Non-acidic composite | Non-acidic composite |

| Catalyst Loading (vs. PA) | 0.1-0.2% | 1% | 1% |

| Initial Temperature (°C) | 150-180 | 150 | 170 |

| Reaction Temperature (°C) | 225-235 | 210 | 230 |

| Reaction Time (hours) | 2-3 | 2.5 (reflux) + 1.5 (insulation) | 2 (reflux) + 1.5 (insulation) |

| Final Acid Number (mg KOH/g) | Not specified | < 2 | < 2 |

Visualization of Processes and Pathways

Reaction Pathway Diagram

Caption: Reaction pathway for the two-step esterification of phthalic anhydride with this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of diisononyl phthalate.

Logical Relationship of Reaction Parameters

Caption: Logical relationships between key reaction parameters and outcomes in DINP synthesis.

Catalysts for Diisononyl Phthalate Synthesis

The choice of catalyst is a critical factor influencing the rate and efficiency of the diesterification step.

-

Titanium-Based Catalysts: These are widely used in industrial processes for producing DINP. They include compounds like tetra isopropyl titanate and solid titanium-based composites.[1] Titanium catalysts are known for their high activity and can lead to products that do not require neutralization washing, making the process more environmentally friendly.[1]

-

Acid Catalysts: Strong acids such as sulfuric acid and p-toluenesulfonic acid are also effective catalysts for this reaction. However, their use necessitates a neutralization step during product work-up to remove acidic residues, which can generate wastewater.

-

Non-Acidic Composite Catalysts: Formulations like sodium form molecular sieves combined with butyl (tetra) titanate offer an alternative to traditional acid catalysts, aiming to simplify the purification process.

Analytical Methods for Reaction Monitoring

To ensure the desired conversion and product quality, the progress of the esterification reaction is monitored using various analytical techniques.

-

Acid Value Titration: This is a common and effective method to follow the course of the reaction. The acid value, which corresponds to the concentration of unreacted phthalic anhydride (as monoester) and any remaining acidic species, is determined by titrating a sample of the reaction mixture with a standardized solution of potassium hydroxide (KOH). The reaction is typically considered complete when the acid value drops below a certain threshold, for example, 2 mg KOH/g.

-

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), can be used to quantify the concentrations of reactants (this compound) and the product (DINP) in the reaction mixture. This provides a more detailed analysis of the reaction progress and can also be used to determine the purity of the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for monitoring the reaction. It can be used to separate and quantify the amounts of phthalic anhydride, this compound, monoester, and diester in the reaction mixture, offering a comprehensive view of the reaction kinetics.

Conclusion

The esterification of this compound with phthalic anhydride is a well-established industrial process for the production of diisononyl phthalate. The reaction proceeds through a two-step mechanism, with the second, catalyzed step being rate-determining. The choice of catalyst, reaction temperature, and reactant ratio are critical parameters that influence the efficiency and outcome of the synthesis. Titanium-based catalysts are favored for their high activity and environmentally benign nature. Effective monitoring of the reaction, typically through acid value titration, is essential for process control and ensuring high product quality. This guide provides a foundational understanding for researchers and professionals involved in the synthesis and development of phthalate-based compounds.

References

Isononyl Alcohol: A Branched-Chain Primary Alcohol Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl alcohol (INA) is a branched-chain primary alcohol consisting of a nine-carbon backbone.[1][2] It is a clear, colorless liquid with a characteristic mild odor and is sparingly soluble in water but soluble in most organic solvents.[1] As a versatile chemical intermediate, this compound is a key precursor in the synthesis of various commercially important compounds, most notably diisononyl phthalate (DINP), a widely used plasticizer.[3][4] Its branched structure imparts unique physical and chemical properties that are leveraged in a multitude of applications, including coatings, inks, surfactants, and as a fragrance ingredient.[1][4][5] This technical guide provides an in-depth overview of the core properties, synthesis, and potential biological interactions of this compound, with a focus on its relevance to research and development.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application and handling. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H20O | [2] |

| Molar Mass | 144.258 g/mol | [2] |

| Appearance | Clear liquid | [2] |

| Density | 0.83 g/cm³ (at 20°C) | [2] |

| Boiling Point | 215 °C | [2] |

| Melting Point | -64 to -65 °C | |

| Flash Point | 98 °C | [2] |

| Vapor Pressure | 0.0198 mm Hg | [2] |

| Solubility in Water | Slightly soluble | [2] |

Synthesis of this compound

The primary industrial route for the production of this compound is the oxo process, which involves the hydroformylation of octene isomers followed by hydrogenation of the resulting isononyl aldehydes.[1][2]

Production Workflow

The overall production process can be visualized as a two-step reaction sequence.

Caption: Production workflow of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a generalized procedure for the laboratory synthesis of this compound via a two-step hydroformylation and hydrogenation process, adapted from industrial methodologies.

Materials:

-

1-octene (or a mixture of octene isomers)

-

Synthesis gas (1:1 molar ratio of CO:H2)

-

Rhodium-based catalyst (e.g., Rh(CO)2(acac) with a phosphine ligand) or Cobalt-based catalyst (e.g., dicobalt octacarbonyl)

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

-

Hydrogen gas

-

Hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon)

-

Anhydrous solvent (e.g., toluene or hexane)

-

Standard glassware for filtration and distillation

Procedure:

Step 1: Hydroformylation

-

Thoroughly clean and dry the high-pressure autoclave reactor.

-

In an inert atmosphere (e.g., under nitrogen or argon), charge the reactor with the chosen solvent, the rhodium or cobalt catalyst, and any necessary ligands.

-

Add the 1-octene to the reactor.

-

Seal the reactor and purge several times with synthesis gas to remove any residual air.

-

Pressurize the reactor with the synthesis gas to the desired pressure (typically 4-20 MPa).

-

Heat the reactor to the reaction temperature (typically 120-200 °C) while stirring.

-

Maintain the reaction under constant pressure and temperature for a specified time (e.g., 2-6 hours), monitoring the uptake of synthesis gas.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

-

The resulting product is a mixture containing isononyl aldehyde.

Step 2: Hydrogenation

-

The crude isononyl aldehyde mixture from the hydroformylation step can be used directly or after solvent removal.

-

Transfer the aldehyde to a suitable hydrogenation reactor.

-

Carefully add the hydrogenation catalyst under an inert atmosphere.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (typically 2-6 MPa).

-

Heat the reactor to the hydrogenation temperature (typically 50-120 °C) with vigorous stirring.

-

Monitor the reaction by observing the hydrogen uptake.

-

Once the reaction is complete, cool the reactor and vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Analytical Methods

Gas Chromatography (GC) for Purity and Isomer Distribution Analysis

Objective: To determine the purity of the synthesized this compound and to analyze the distribution of its isomers.

Instrumentation:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

Capillary column suitable for alcohol analysis (e.g., a polar stationary phase like polyethylene glycol or a non-polar phase like dimethylpolysiloxane).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).

-

Standard Preparation: Prepare a series of standard solutions of a known this compound isomer or a certified reference material at different concentrations to create a calibration curve.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL.

-

-

Analysis: Inject the standard solutions and the sample solution into the GC.

-

Data Interpretation: Identify the peaks corresponding to this compound isomers based on their retention times compared to the standards. Calculate the area of each peak to determine the relative percentage of each isomer and the overall purity of the sample.

Biological Interactions and Signaling Pathways

While this compound itself has limited direct research regarding its effects on specific signaling pathways, its primary metabolite, diisononyl phthalate (DINP), has been studied more extensively. The metabolism of DINP involves its hydrolysis to monoisononyl phthalate (MINP) and this compound. Therefore, understanding the biological effects of DINP and its metabolites provides insight into the potential interactions of this compound.

Evidence suggests that phthalates and their metabolites can interact with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs) .[1] PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism.

Hypothesized Signaling Pathway: PPAR Activation

The interaction of this compound's metabolic precursors with PPARs suggests a potential mechanism by which it could influence cellular processes.

Caption: Hypothesized PPAR signaling pathway activation.

This proposed pathway illustrates that this compound or its metabolites may act as ligands for PPARs. Upon binding, PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in metabolic regulation.

Toxicology and Safety

This compound is considered to have low acute toxicity. However, it can cause skin and serious eye irritation.[6] The toxicological profile of its major derivative, DINP, has been the subject of extensive research, particularly concerning its potential endocrine-disrupting effects.

| Toxicological Endpoint | Result | Reference |

| Acute Oral Toxicity (LD50, rat) | > 2.0 g/kg | [7] |

| Skin Irritation | Irritating | [6] |

| Eye Irritation | Serious eye damage | [6] |

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various research contexts:

-

Drug Delivery: Its amphiphilic nature can be exploited in the development of novel drug delivery systems for hydrophobic therapeutic agents.

-

Biomaterials: As a precursor to plasticizers, it is relevant in the study of polymer biocompatibility and the development of new medical-grade plastics.

-

Toxicology and Metabolism Studies: this compound and its metabolites serve as important subjects for research into the mechanisms of action of branched-chain alcohols and phthalates on biological systems.

Conclusion

This compound is a significant branched-chain primary alcohol with diverse industrial applications. Its synthesis via the oxo process is a well-established industrial method that can be adapted for laboratory-scale production. While direct research on the specific cellular signaling effects of this compound is emerging, its relationship with DINP and the established interaction of phthalates with PPARs provide a strong foundation for further investigation into its biological activity. This technical guide serves as a comprehensive resource for researchers and professionals seeking to understand and utilize this compound in their work.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of phthalates in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. download.basf.com [download.basf.com]

- 7. khneochem.com [khneochem.com]

Production of isononyl alcohol from butene dimerization.

An In-depth Technical Guide to the Production of Isononyl Alcohol from Butene Dimerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial synthesis of this compound (INA), a crucial precursor for plasticizers and surfactants. The process begins with the dimerization of butene to form a mixture of octene isomers, followed by hydroformylation (the oxo process) to produce nonanal, and subsequent hydrogenation to yield the final this compound product.

Overall Process Workflow

The production of this compound is a multi-step process that transforms C4 olefins into a C9 alcohol. The primary stages are:

-

Butene Dimerization: Butene isomers are catalytically dimerized to form a mixture of C8 olefins, primarily octenes and methylheptenes.

-

Hydroformylation (Oxo Process): The C8 olefin mixture reacts with synthesis gas (syngas, a mixture of carbon monoxide and hydrogen) to form C9 aldehydes (nonanal isomers).

-

Hydrogenation: The C9 aldehydes are reduced with hydrogen to produce the corresponding this compound isomers.

-

Purification: The crude this compound is purified, typically through distillation, to meet commercial specifications.

Step 1: Butene Dimerization